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molecular formula C12H11Cl2N B8685944 2-(Chloromethyl)-4-phenylpyridine hydrochloride CAS No. 103113-19-5

2-(Chloromethyl)-4-phenylpyridine hydrochloride

Cat. No. B8685944
M. Wt: 240.12 g/mol
InChI Key: ZFVVWHFDZNMZON-UHFFFAOYSA-N
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Patent
US05114945

Procedure details

A solution of 4-phenyl-2-pyridinemethanol (1.57 g) in ether (5 ml) was treated with ethereal hydrogen chloride (ca 5 ml). The resulting solid was filtered off and added to redistilled thionylchloride (7.5 ml) at ca 0°. The brown solution was stirred at ca 0° for 2 h and at 22° for 0.5 h. Ether (100 ml) was added and the resulting solid was filtered off to give the title compound as a solid (1.81 g). T.l.c. Silica (Dichloromethane, ethanol and ammonia 200:8:1) Rf 0.7.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([CH2:13]O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:15]>CCOCC>[ClH:15].[Cl:15][CH2:13][C:9]1[CH:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:12]=[CH:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The brown solution was stirred at ca 0° for 2 h and at 22° for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
ADDITION
Type
ADDITION
Details
added
DISTILLATION
Type
DISTILLATION
Details
to redistilled thionylchloride (7.5 ml) at ca 0°
ADDITION
Type
ADDITION
Details
Ether (100 ml) was added
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.ClCC1=NC=CC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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